![molecular formula C18H18N4O4 B6309321 3-[4-(1H-Imidazol-1-ylcarbonyl)benzyl]-8-oxa-1,3-diazaspiro[4.5]decane-2,4-dione CAS No. 2108836-48-0](/img/structure/B6309321.png)

3-[4-(1H-Imidazol-1-ylcarbonyl)benzyl]-8-oxa-1,3-diazaspiro[4.5]decane-2,4-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .

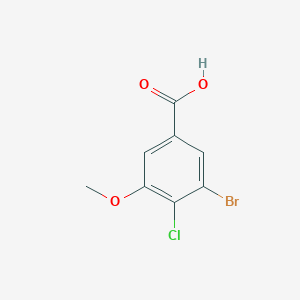

Molecular Structure Analysis

The molecular structure of this compound is complex, with an imidazole ring attached to a benzyl group, which is further attached to a diazaspirodecane dione structure . Molecular docking analysis suggests that the benzyl groups of a similar compound are inserted into the bottom of a deep hydrophobic pocket and form T-shaped π–π interactions .Wissenschaftliche Forschungsanwendungen

Antifungal Applications

Imidazole derivatives, such as the compound , have been shown to possess strong antifungal properties. They are particularly effective against Aspergillus fumigatus , the causative agent of pulmonary aspergillosis . This application is crucial in the medical field, especially for immunocompromised patients who are at a higher risk of developing severe respiratory diseases.

Anti-Tubercular Activity

Compounds containing the imidazole moiety have been synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis . The compound’s potential to act as a therapeutic agent in combating tuberculosis, a major global health concern, is a significant area of research.

Biotechnology: Migraine Treatment

In biotechnology, imidazole-containing compounds serve as intermediates in the synthesis of drugs like Rimegepant . Rimegepant is used to prevent and treat the symptoms of migraine headaches, indicating the compound’s role in the development of neurological disorder treatments.

Agriculture: Plant Pathogen Control

The antifungal properties of imidazole derivatives can be harnessed in agriculture to control plant pathogens. By inhibiting the growth of fungi like Aspergillus, these compounds can protect crops from diseases, thereby contributing to food security and agricultural productivity .

Material Science: Heterocyclic Building Blocks

Imidazole derivatives are valuable in material science as heterocyclic building blocks. They can be used to synthesize novel materials with potential applications in creating more efficient and sustainable products .

Pharmaceutical Synthesis

The compound’s structure, featuring both imidazole and spirodione moieties, makes it a candidate for the synthesis of various pharmaceuticals. Its potential for creating new drugs with antifungal, antibacterial, and anti-inflammatory properties is an exciting prospect for future medical treatments .

Wirkmechanismus

Target of Action

The primary target of the compound “3-[4-(1H-Imidazol-1-ylcarbonyl)benzyl]-8-oxa-1,3-diazaspiro[4.5]decane-2,4-dione” is currently unknown . It is known that imidazole-containing compounds have a broad range of biological activities and are used in a variety of applications .

Mode of Action

Imidazole derivatives are known to interact with various biological targets, leading to a wide range of effects .

Biochemical Pathways

Imidazole derivatives are known to influence a variety of pathways due to their broad range of biological activities .

Pharmacokinetics

The impact of these properties on the compound’s bioavailability is therefore unknown .

Result of Action

Imidazole derivatives are known to have a wide range of biological activities, suggesting that they may have diverse effects at the molecular and cellular levels .

Action Environment

Eigenschaften

IUPAC Name |

3-[[4-(imidazole-1-carbonyl)phenyl]methyl]-8-oxa-1,3-diazaspiro[4.5]decane-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O4/c23-15(21-8-7-19-12-21)14-3-1-13(2-4-14)11-22-16(24)18(20-17(22)25)5-9-26-10-6-18/h1-4,7-8,12H,5-6,9-11H2,(H,20,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWCCLKFDECSBSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC12C(=O)N(C(=O)N2)CC3=CC=C(C=C3)C(=O)N4C=CN=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[4-(1H-Imidazol-1-ylcarbonyl)benzyl]-8-oxa-1,3-diazaspiro[4.5]decane-2,4-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amino}propanoic acid](/img/structure/B6309248.png)

amino}propanoic acid](/img/structure/B6309255.png)

amino}propanoic acid](/img/structure/B6309257.png)

amino}propanoic acid](/img/structure/B6309263.png)

![3-{[(t-Butoxy)carbonyl][2-(diethylamino)ethyl]amino}propanoic acid](/img/structure/B6309267.png)

![3-{[(t-Butoxy)carbonyl][3-(morpholin-4-yl)propyl]amino}propanoic acid](/img/structure/B6309273.png)

amino}propanoic acid](/img/structure/B6309274.png)

amino}propanoic acid](/img/structure/B6309276.png)

![Diethyl 1-[2-(2-chlorophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B6309283.png)

![4-[(8,8-Dioxido-2,4-dioxo-8-thia-1,3-diazaspiro[4.5]dec-3-yl)methyl]benzoic acid](/img/structure/B6309312.png)

![2-(2'-(Benzyloxy)-[1,1'-biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B6309324.png)

![7-Bromo-1H-pyrrolo[3,4-c]pyridin-3(2H)-one](/img/structure/B6309336.png)